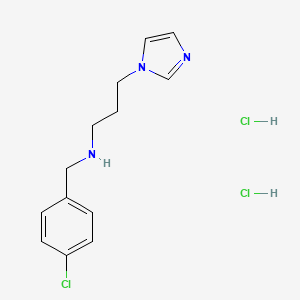![molecular formula C15H24N4 B6086437 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine, also known as MCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCPP is a derivative of piperazine and is commonly used as a pharmacological tool to study the effects of serotonin receptors in the central nervous system.
Mechanism of Action
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine acts as a partial agonist at the 5-HT2C receptor subtype, which leads to the activation of downstream signaling pathways. The exact mechanism of action is still not fully understood, but it is believed that 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine may alter the activity of various neurotransmitters in the brain, including serotonin and dopamine.
Biochemical and Physiological Effects
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has been shown to have a range of biochemical and physiological effects, including alterations in mood, appetite, and anxiety levels. 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has also been shown to increase the release of various hormones, including cortisol and prolactin.
Advantages and Limitations for Lab Experiments
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine is a useful pharmacological tool for studying the effects of serotonin receptors in the central nervous system. However, there are some limitations to its use, including its potential for off-target effects and its relatively low potency compared to other pharmacological tools.
Future Directions
There are several potential future directions for research involving 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine. One area of interest is the development of more potent and selective 5-HT2C receptor agonists that could be used as therapeutic agents for various disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine and its potential for off-target effects. Finally, there is a need for more research on the potential therapeutic applications of 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine in various disease states.
Synthesis Methods
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine can be synthesized through a multi-step process involving the reaction of 3-methylcyclohexylamine with 2-chloropyrimidine followed by the addition of piperazine. The resulting compound can then be purified through various chromatographic techniques to obtain a high purity product.
Scientific Research Applications
2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine has been used extensively in scientific research to study the effects of serotonin receptors in the central nervous system. Specifically, 2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine is used as a pharmacological tool to study the 5-HT2C receptor subtype, which is implicated in various physiological processes including appetite regulation, anxiety, and mood regulation.
properties
IUPAC Name |
2-[4-(3-methylcyclohexyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4/c1-13-4-2-5-14(12-13)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h3,6-7,13-14H,2,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZLAQFMCTJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclohexyl)piperazin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2-(5-methyl-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6086358.png)
![5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086363.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6086365.png)
![2-amino-7-[(2-methoxyquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086371.png)
![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086387.png)
![N-benzyl-3-{1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B6086399.png)

![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6086416.png)

![2-(1-benzofuran-2-ylmethyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086425.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6086426.png)
![N-(4-methylphenyl)-4-oxo-4-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)butanamide](/img/structure/B6086428.png)
![6-({4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B6086441.png)